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Compound of Interest

Compound Name: 3-Bromo-6-chloroisoquinoline

Cat. No.: B573110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-Bromo-6-chloroisoquinoline. The structural elucidation of such

molecules is critical in medicinal chemistry and drug development, where unambiguous

identification and purity assessment are paramount. This document details the application of

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy for the definitive identification of 3-Bromo-6-chloroisoquinoline. While

experimentally obtained spectra for this specific molecule are not publicly available, this guide

presents a detailed, hypothetical dataset based on established spectroscopic principles and

data from closely related structural analogs.

Core Spectroscopic Data
The following tables summarize the predicted quantitative data for 3-Bromo-6-
chloroisoquinoline. These values are estimated based on the analysis of similar compounds

and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 9.15 s -

H-4 8.25 s -

H-5 8.10 d 8.8

H-7 7.70 dd 8.8, 2.2

H-8 7.95 d 2.2

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

C-1 152.5

C-3 121.0

C-4 128.5

C-4a 136.0

C-5 129.0

C-6 134.0

C-7 128.0

C-8 130.0

C-8a 127.5

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted Mass Spectrometry Data
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m/z
Predicted Relative
Intensity (%)

Assignment

241 75 [M]⁺ (C₉H₅³⁵Cl⁷⁹BrN)⁺

243 100
[M+2]⁺ (C₉H₅³⁷Cl⁷⁹BrN)⁺ /

(C₉H₅³⁵Cl⁸¹BrN)⁺

245 25 [M+4]⁺ (C₉H₅³⁷Cl⁸¹BrN)⁺

162 40 [M-Br]⁺

127 30 [M-Br-Cl]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H Stretch

1610, 1580, 1470 Medium-Strong C=C and C=N Ring Stretching

1100 Strong C-Cl Stretch

830 Strong
C-H Out-of-plane Bending

(para-disubstituted like)

680 Strong C-Br Stretch

Sample State: KBr Pellet

Experimental Protocols
The following are detailed methodologies for the acquisition of the key spectroscopic data cited

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-15 mg of 3-Bromo-6-chloroisoquinoline is

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small
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amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00

ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A

standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second. 16 scans are acquired for a good signal-to-

noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a

frequency of 100 MHz. A proton-decoupled pulse sequence is employed. Due to the low

natural abundance of ¹³C, approximately 1024 scans are acquired with a spectral width of

240 ppm and a relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. The processing involves Fourier transformation, phase correction, and baseline

correction. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 3-Bromo-6-chloroisoquinoline in methanol is

introduced into the mass spectrometer via direct infusion using a syringe pump.

Ionization: Electron Ionization (EI) is employed with an electron energy of 70 eV.

Mass Analysis: The ions are analyzed using a quadrupole mass analyzer, scanning a mass-

to-charge (m/z) range of 50-350 amu.

Data Acquisition: The data is acquired and processed by the instrument's software to

generate a mass spectrum, showing the relative abundance of each ion. The characteristic

isotopic pattern for one chlorine and one bromine atom (M, M+2, M+4 peaks) is a key

diagnostic feature.[1][2]

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 3-Bromo-6-chloroisoquinoline (approx. 1-2 mg) is

finely ground with about 100 mg of dry potassium bromide (KBr) powder using an agate
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mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a blank

KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 3-
Bromo-6-chloroisoquinoline using the described spectroscopic techniques.
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Caption: Workflow for the structural elucidation of 3-Bromo-6-chloroisoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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